molecular formula C8H12O2Si B8730071 2-(Trimethylsilyl)furan-3-carbaldehyde CAS No. 137044-67-8

2-(Trimethylsilyl)furan-3-carbaldehyde

Cat. No.: B8730071
CAS No.: 137044-67-8
M. Wt: 168.26 g/mol
InChI Key: NKFNZCRGYCVZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylsilyl)furan-3-carbaldehyde is a furan derivative functionalized with a trimethylsilyl (TMS) group at the 2-position and an aldehyde group at the 3-position. The TMS group is a sterically bulky, electron-donating substituent that enhances stability and alters reactivity compared to non-silylated analogs.

Properties

CAS No.

137044-67-8

Molecular Formula

C8H12O2Si

Molecular Weight

168.26 g/mol

IUPAC Name

2-trimethylsilylfuran-3-carbaldehyde

InChI

InChI=1S/C8H12O2Si/c1-11(2,3)8-7(6-9)4-5-10-8/h4-6H,1-3H3

InChI Key

NKFNZCRGYCVZOB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CO1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(Trimethylsilyl)furan-3-carbaldehyde, we compare it with structurally related furan carbaldehydes and silylated derivatives from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound TMS (C-2), aldehyde (C-3) Not explicitly provided Expected enhanced stability, modified electrophilicity at aldehyde
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl (C-5), aldehyde (C-2) 140.14 Used in polymer intermediates; 97% purity (commercial)
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde Chloro-methoxyphenyl (C-5), aldehyde (C-2) Not calculated Likely pesticidal applications (analogous to furyloxyfen )
Furilazole Dichloroacetyl, furanyl Not provided Herbicide safener (reduces phytotoxicity)

Key Observations

Substituent Effects on Reactivity: The TMS group in this compound likely sterically shields the furan ring, reducing unwanted side reactions (e.g., dimerization) compared to non-silylated analogs like 5-(Methoxymethyl)furan-2-carbaldehyde. This contrasts with electron-withdrawing groups (e.g., chloro-methoxyphenyl in 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde), which increase electrophilicity at the aldehyde . Silylated aldehydes often exhibit lower volatility and higher thermal stability, advantageous in high-temperature reactions .

The aldehyde group in 5-(Methoxymethyl)furan-2-carbaldehyde suggests use in condensation reactions (e.g., forming Schiff bases), a reactivity likely shared with the TMS variant but modulated by the silyl group’s electronic effects .

Synthetic Challenges :

  • Silylation reactions (e.g., introducing TMS groups) typically require anhydrous conditions and catalysts like trimethylsilyl chloride, as seen in the synthesis of related silylated benzaldehydes . This contrasts with simpler methoxymethyl or halogenated derivatives, which are more straightforward to prepare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.